

# N-Deschlorobenzoyl Indomethacin: A Technical Review of its Biological Profile

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Compound of Interest		
Compound Name:	N-Deschlorobenzoyl indomethacin	
Cat. No.:	B556491	Get Quote

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#### Introduction

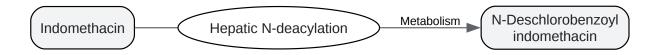
**N-Deschlorobenzoyl indomethacin** is recognized primarily as a major metabolite of the potent non-steroidal anti-inflammatory drug (NSAID), indomethacin. While indomethacin exerts its therapeutic effects through the robust inhibition of cyclooxygenase (COX) enzymes, its metabolites have been a subject of interest to understand the drug's overall pharmacological and toxicological profile. This technical guide provides an in-depth review of the biological activity of **N-Deschlorobenzoyl indomethacin**, focusing on its role as a metabolite and its largely inactive pharmacological character. Multiple reputable sources, including DrugBank and PubChem, consistently report that the metabolites of indomethacin, including **N-Deschlorobenzoyl indomethacin**, are predominantly inactive and do not possess pharmacological activity.[1][2][3] This document synthesizes the available data, methodologies, and structural insights into this compound.

### **Chemical and Metabolic Profile**

**N-Deschlorobenzoyl indomethacin**, also referred to as 5-methoxy-2-methylindole-3-acetic acid, is formed in the liver through the N-deacylation of indomethacin.[2][3] This metabolic process involves the removal of the p-chlorobenzoyl group from the indole nitrogen, a structural component critical for the anti-inflammatory activity of the parent drug.



Below is a diagram illustrating the metabolic conversion of indomethacin to **N-Deschlorobenzoyl indomethacin**.



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Caption: Metabolic pathway of Indomethacin to N-Deschlorobenzoyl indomethacin.

# **Biological Inactivity: The Core Characteristic**

The defining biological feature of **N-Deschlorobenzoyl indomethacin** is its lack of significant pharmacological activity. The removal of the N-p-chlorobenzoyl group results in a molecule that does not effectively bind to and inhibit the COX enzymes, which are the primary targets of indomethacin.

A structural comparison highlights the key difference responsible for this inactivity.



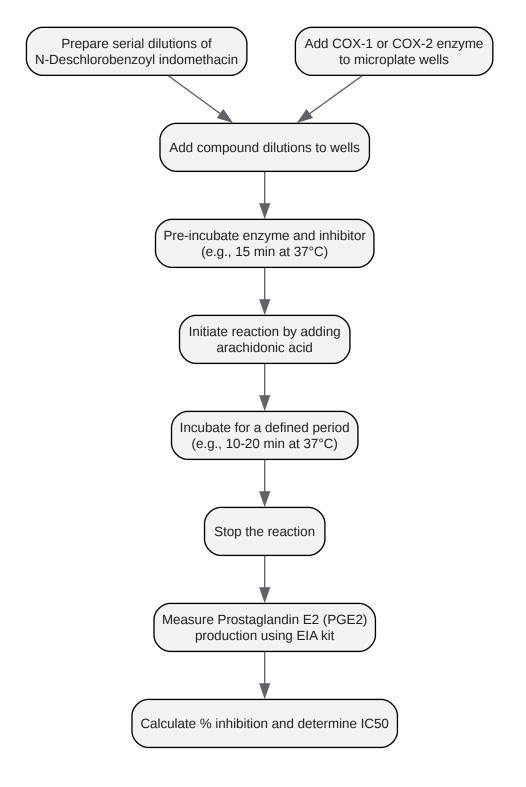
### Indomethacin

Key Active Group: N-p-chlorobenzoyl

N-Deschlorobenzoyl indomethacin

Lacks N-p-chlorobenzoyl group





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#### References

- 1. Indomethacin | C19H16ClNO4 | CID 3715 PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. downloads.regulations.gov [downloads.regulations.gov]
- 3. go.drugbank.com [go.drugbank.com]
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